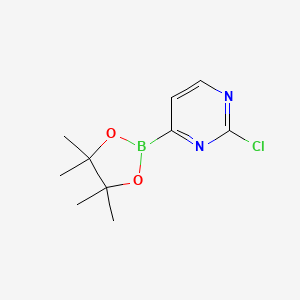

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

CAS No.: 1310404-27-3

Cat. No.: VC3809069

Molecular Formula: C10H14BClN2O2

Molecular Weight: 240.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1310404-27-3 |

|---|---|

| Molecular Formula | C10H14BClN2O2 |

| Molecular Weight | 240.5 g/mol |

| IUPAC Name | 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |

| Standard InChI | InChI=1S/C10H14BClN2O2/c1-9(2)10(3,4)16-11(15-9)7-5-6-13-8(12)14-7/h5-6H,1-4H3 |

| Standard InChI Key | QQSUAGFVCYBRDH-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=NC(=NC=C2)Cl |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=NC(=NC=C2)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a white-to-yellow crystalline solid with the systematic IUPAC name 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine. Its structural identity is confirmed through spectroscopic and chromatographic analyses:

| Property | Value |

|---|---|

| CAS Number | 1310404-27-3 |

| Molecular Formula | |

| Molecular Weight | 240.494 g/mol |

| SMILES | CC1(C)OB(OC1(C)C)c2ccnc(Cl)n2 |

| InChI Key | VLAPDEKXZLRRKV-UHFFFAOYSA-N |

| Purity | ≥97% (HPLC) |

The boronate ester group (pinacol boronic ester) enhances stability and solubility in organic solvents, facilitating its use in catalytic reactions .

Crystallographic and Spectroscopic Data

X-ray diffraction studies of analogous compounds, such as 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, reveal planar pyrimidine rings with boron atoms adopting trigonal planar geometries . Nuclear magnetic resonance (NMR) spectra typically exhibit characteristic signals for the pinacol methyl groups (δ 1.0–1.3 ppm in ) and pyrimidine protons (δ 8.5–9.0 ppm) .

Synthesis and Reactivity

Reactivity in Cross-Coupling Reactions

The compound’s boronate ester group participates in Suzuki-Miyaura couplings with aryl halides, enabling the formation of biaryl systems. For example:

This reactivity is pivotal in constructing pharmacophores for kinase inhibitors and antiviral agents .

Applications in Pharmaceutical and Material Science

Drug Discovery

The compound’s dual functionality (chlorine for substitution, boronate for coupling) makes it a versatile building block. Notable applications include:

-

Anticancer Agents: As intermediates in synthesizing pyrimidine-based kinase inhibitors (e.g., EGFR and VEGFR inhibitors) .

-

Antiviral Compounds: Incorporation into nucleoside analogs targeting viral polymerases .

Material Science

In polymer chemistry, the boronate group facilitates the development of stimuli-responsive materials. For instance, boron-containing polymers exhibit thermal stability and tunable optical properties .

| Hazard Code | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Comparative Analysis with Structural Analogs

The positional isomerism of the boronate group significantly impacts reactivity:

| Property | 4-Boronate Isomer | 5-Boronate Isomer |

|---|---|---|

| CAS Number | 1310404-27-3 | 1003845-08-6 |

| Melting Point | Not reported | 68°C |

| Suzuki Coupling Efficiency | Moderate (steric hindrance at C4) | High (favorable C5 position) |

| Synthetic Accessibility | Requires specialized precursors | Commercially available |

The 4-boronate derivative’s steric constraints may limit its use in certain coupling reactions compared to the 5-isomer .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume